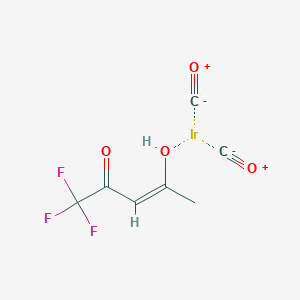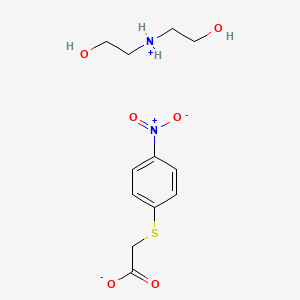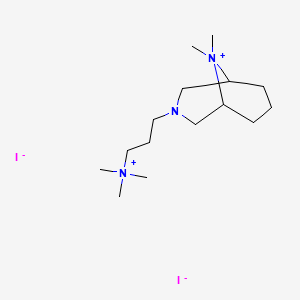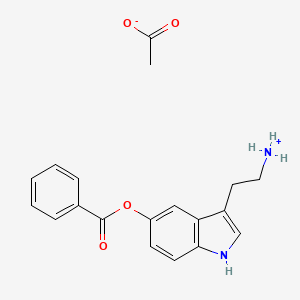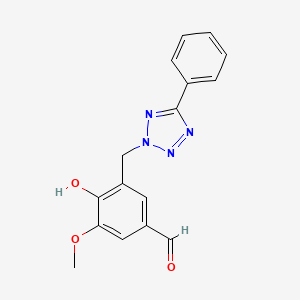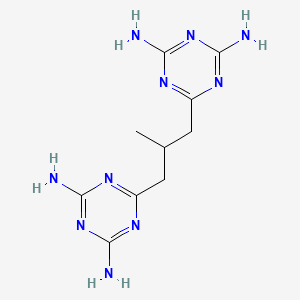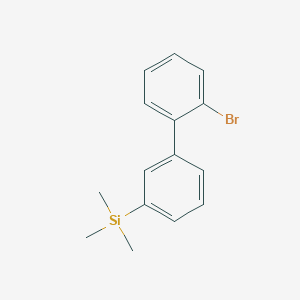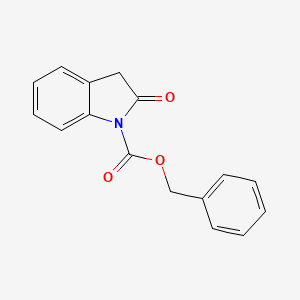![molecular formula C14H6N4 B13736664 2-[[3-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile CAS No. 17239-70-2](/img/structure/B13736664.png)
2-[[3-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[3-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile is an organic compound with the molecular formula C14H6N4 It is known for its unique structure, which includes two cyano groups attached to a phenyl ring through a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile typically involves the reaction of 3-(2,2-dicyanoethenyl)benzaldehyde with malononitrile under basic conditions. The reaction is carried out in a solvent such as ethanol, and a base like piperidine is used to catalyze the reaction. The mixture is refluxed for several hours, and the product is obtained after purification through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-[[3-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of diamines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-[[3-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its ability to undergo various chemical transformations.
Wirkmechanismus
The mechanism of action of 2-[[3-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile involves its interaction with molecular targets through its reactive cyano groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to various physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[[4-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile
- 2,2’-[1,4-phenylenedi(methylylidene)]dimalononitrile
Uniqueness
Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific research and industrial purposes.
Eigenschaften
CAS-Nummer |
17239-70-2 |
|---|---|
Molekularformel |
C14H6N4 |
Molekulargewicht |
230.22 g/mol |
IUPAC-Name |
2-[[3-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C14H6N4/c15-7-13(8-16)5-11-2-1-3-12(4-11)6-14(9-17)10-18/h1-6H |
InChI-Schlüssel |
PFCGCDSJVMFOLS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C=C(C#N)C#N)C=C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



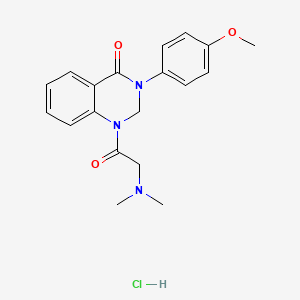

![5,5'-([1,1'-Binaphthalene]-4,4'-diyl)diisophthalic acid](/img/structure/B13736595.png)
![[(E)-2-cyano-1-(furan-2-yl)ethenyl] 4-methylbenzenesulfonate](/img/structure/B13736601.png)
